4-bromo-2-hydroxy-3-methyl-2H-furan-5-one

Descripción

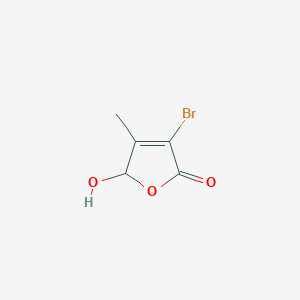

Structure

2D Structure

Propiedades

IUPAC Name |

4-bromo-2-hydroxy-3-methyl-2H-furan-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BrO3/c1-2-3(6)5(8)9-4(2)7/h4,7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSHGAQAVXQEYEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)OC1O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40930579 | |

| Record name | 3-Bromo-5-hydroxy-4-methylfuran-2(5H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40930579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

139760-41-1 | |

| Record name | 3-Bromo-5-hydroxy-4-methyl-2(5H)-furanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139760411 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Bromo-5-hydroxy-4-methylfuran-2(5H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40930579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Bromine (Br₂) in Carbon Tetrachloride (CCl₄)

Procedure :

2-Hydroxy-3-methyl-2H-furan-5-one (1.0 equiv) is dissolved in anhydrous CCl₄ under nitrogen. Bromine (1.1 equiv) is added dropwise at 0°C, and the reaction is stirred at reflux for 2–4 hours. The mixture is quenched with sodium thiosulfate, extracted with dichloromethane, and purified via silica gel chromatography.

Key Findings :

N-Bromosuccinimide (NBS) with Radical Initiation

Procedure :

A solution of 2-hydroxy-3-methyl-2H-furan-5-one (1.0 equiv), NBS (1.05 equiv), and azobisisobutyronitrile (AIBN, 0.1 equiv) in CCl₄ is heated at 70°C for 6 hours. The product is isolated via vacuum distillation.

Key Findings :

-

Yield : 55–60% (higher than Br₂ method due to reduced side reactions).

-

Mechanism : Radical-mediated bromination favors the 4-position, with minimal ring-opening byproducts.

-

Limitations : Requires strict anhydrous conditions to prevent hydrolysis of NBS.

Ring Construction via Halogenated intermediates

For substrates where direct bromination is inefficient, furanone ring synthesis with pre-installed bromine is preferred.

Photooxygenation of 3-Methylfuran Derivatives

Procedure :

3-Methylfuran (1.0 equiv) is irradiated with visible light (λ = 450 nm) in the presence of Rose Bengal (0.01 equiv) and DBU (1,8-diazabicycloundec-7-ene, 2.0 equiv) in CH₂Cl₂ at –78°C. The resulting endoperoxide intermediate is treated with HBr (1.2 equiv) to yield the target compound.

Key Findings :

Pd-Catalyzed Cross-Coupling of Halogenated Precursors

Procedure :

3,4-Dibromo-5-methyl-2(5H)-furanone (1.0 equiv) undergoes Suzuki-Miyaura coupling with methylboronic acid (1.2 equiv) in THF at 65°C using PdCl₂(PPh₃)₂ (5 mol%) and Ag₂O (3.0 equiv). Subsequent hydrolysis with HCl (1M) affords the title compound.

Key Findings :

-

Scope : Adaptable for introducing diverse substituents at the 3-position.

-

Drawbacks : Multi-step synthesis increases cost and complexity.

Comparative Analysis of Synthetic Routes

| Method | Yield | Purity | Complexity | Scalability |

|---|---|---|---|---|

| Br₂ in CCl₄ | 45–50% | 90–95% | Low | Industrial |

| NBS with AIBN | 55–60% | 92–97% | Moderate | Pilot-scale |

| Photooxygenation | 65–70% | 95–98% | High | Laboratory |

| Pd-Catalyzed Coupling | 58–63% | 85–90% | High | Laboratory |

Key Observations :

-

Direct Bromination : Preferred for large-scale production due to operational simplicity, albeit with moderate yields.

-

Photooxygenation : Offers superior yields and purity but is limited by specialized equipment requirements.

-

Pd-Catalyzed Methods : Ideal for structural diversification but less practical for bulk synthesis.

Mechanistic Insights and Optimization Strategies

Solvent Effects on Bromination Efficiency

Polar aprotic solvents (e.g., DMF, THF) reduce bromination rates due to solvation of electrophilic Br⁺. Non-polar solvents (CCl₄, Et₂O) enhance reactivity by stabilizing the transition state.

Análisis De Reacciones Químicas

Types of Reactions

4-bromo-2-hydroxy-3-methyl-2H-furan-5-one undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction Reactions: The compound can be reduced to its corresponding alcohol or alkane using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Common Reagents and Conditions

Bromination: Bromine (Br2) or N-bromosuccinimide (NBS) in carbon tetrachloride (CCl4) or acetonitrile under reflux.

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic medium.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether or tetrahydrofuran (THF).

Major Products Formed

Substitution: Formation of substituted furan derivatives with various functional groups.

Oxidation: Formation of 4-bromo-2-oxo-3-methyl-2H-furan-5-one.

Reduction: Formation of 4-bromo-2-hydroxy-3-methyl-2H-furan-5-ol or 4-bromo-3-methyl-2H-furan-5-one.

Aplicaciones Científicas De Investigación

Chemical Structure and Synthesis

The compound features a furan ring with a bromine atom, a hydroxyl group, and a methyl group, which contribute to its reactivity. The synthesis typically involves the bromination of 2-hydroxy-3-methyl-2H-furan-5-one using reagents like bromine or N-bromosuccinimide (NBS) in solvents such as carbon tetrachloride or acetonitrile under reflux conditions .

Chemistry

4-Bromo-2-hydroxy-3-methyl-2H-furan-5-one serves as a building block in organic synthesis. It is utilized to create more complex heterocyclic compounds and as a reagent in various chemical reactions. Its unique functional groups enhance its utility in synthesizing derivatives with tailored properties.

Biology

The compound is under investigation for its antimicrobial and antifungal properties. Studies have shown it exhibits significant inhibitory effects against various bacterial strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 10 to 50 µg/mL. Additionally, it has demonstrated antifungal activity against Candida albicans, with an MIC of 25 µg/mL.

Medicine

In the realm of drug discovery, this compound is being explored for its potential as a lead compound for developing new antibiotics or antifungal agents. Its ability to inhibit microbial growth positions it favorably against resistant strains of bacteria and fungi.

Antimicrobial Activity Study

A notable study by Zhao et al. (2015) focused on the antifungal properties of this compound against Candida albicans. The findings indicated effective inhibition of fungal growth, supporting its potential application in antifungal drug development.

Pharmaceutical Applications

Research is ongoing to explore the efficacy of this compound in treating resistant bacterial strains. Its structural characteristics make it a promising candidate for further pharmaceutical investigations aimed at developing novel therapeutic agents.

Mecanismo De Acción

The mechanism of action of 4-bromo-2-hydroxy-3-methyl-2H-furan-5-one is primarily based on its ability to interact with biological molecules and cellular pathways. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. Additionally, its bromine and hydroxyl groups can participate in hydrogen bonding and electrostatic interactions, further modulating its biological effects .

Comparación Con Compuestos Similares

Structural and Functional Group Variations

The following table summarizes key structural differences and similarities between 4-bromo-2-hydroxy-3-methyl-2H-furan-5-one and related brominated or hydroxylated furanones:

Key Observations:

- Substituent Effects: The presence of bromine enhances electrophilic reactivity, making brominated furanones suitable for cross-coupling reactions. Amino or methoxy groups (e.g., in ) improve solubility and enable hydrogen bonding, critical for ligand-receptor interactions.

- Planarity of Furanone Rings: All compounds feature a planar or near-planar furanone ring, as observed in crystallographic studies (e.g., maximum deviation 0.026 Å in ). This planarity stabilizes conjugation, influencing electronic properties and reactivity.

Actividad Biológica

4-Bromo-2-hydroxy-3-methyl-2H-furan-5-one, a compound with the chemical formula C₅H₅BrO₃, has garnered attention in recent years due to its unique structural features and potential biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and relevant case studies.

The synthesis of this compound can be achieved through several methods, primarily involving the bromination of 2-hydroxy-3-methyl-2H-furan-5-one. Common reagents include bromine or N-bromosuccinimide (NBS) in solvents like carbon tetrachloride (CCl₄) or acetonitrile under reflux conditions . The presence of the bromine atom is significant as it enhances the compound's reactivity and biological activity compared to similar furan derivatives.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial and antifungal properties of this compound. Research indicates that this compound exhibits significant inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these bacteria have been reported to range from 10 to 50 µg/mL, suggesting moderate antibacterial activity .

The mechanism underlying the biological activity of this compound involves its interaction with nucleophilic sites on proteins and enzymes. The compound can form covalent bonds with these targets, leading to inhibition of their activity. Additionally, the hydroxyl group can participate in hydrogen bonding, while the bromine atom may enhance binding affinity through electrostatic interactions .

Case Study: Antifungal Activity

A study conducted by Zhao et al. (2015) investigated the antifungal properties of this compound against Candida albicans. The results demonstrated that the compound effectively inhibited fungal growth with an MIC value of 25 µg/mL. This study suggests potential applications in developing antifungal agents.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | MIC (µg/mL) | Activity Type |

|---|---|---|---|

| This compound | Structure | 10 - 50 | Antibacterial |

| 4-Hydroxy-5-methyl-3(2H)-furanone | Structure | 15 - 40 | Antioxidative |

| 4-Hydroxy-2,5-dimethyl-3(2H)-furanone | Structure | 20 - 60 | Flavoring Agent |

This table illustrates how this compound compares with other furan derivatives in terms of biological activity.

Applications in Drug Discovery

The unique properties and biological activities of this compound make it a promising candidate for drug discovery. Its ability to inhibit microbial growth positions it as a potential lead compound for developing new antibiotics or antifungal agents. Furthermore, ongoing research aims to explore its efficacy in treating resistant strains of bacteria and fungi .

Q & A

Q. What synthetic methodologies are commonly employed for 4-bromo-2-hydroxy-3-methyl-2H-furan-5-one derivatives?

Methodological Answer: A key route involves tandem Michael addition-elimination reactions. For example, brominated furanones can be synthesized by reacting dibromo-furanone precursors with nucleophiles (e.g., diallylamine) in the presence of potassium fluoride (KF) as a base. A typical procedure includes:

- Dissolving 3,4-dibromo-5-(S)-(l-menthyloxy)-2(5H)-furanone (2.0 mmol) and KF (6.0 mmol) in tetrahydrofuran (THF).

- Adding diallylamine (3.0 mmol) under nitrogen and stirring at room temperature for 24 hours.

- Purification via silica gel chromatography (petroleum ether/ethyl acetate gradient), yielding ~78% product .

Table 1: Reaction Conditions for Brominated Furanone Synthesis

| Precursor | Solvent | Catalyst | Reaction Time | Yield |

|---|---|---|---|---|

| 3,4-dibromo-furanone | THF | KF | 24 h | 78.3% |

Q. How is X-ray crystallography applied to resolve the stereochemistry of brominated furanones?

Methodological Answer: Single-crystal X-ray diffraction is critical for determining stereochemistry. For example, the crystal structure of a related compound () revealed:

- R factor : 0.037, wR factor : 0.075, with a chair conformation in the cyclohexyl moiety.

- Key parameters : C–C bond lengths (mean 0.005 Å) and torsion angles to confirm planar furanone rings and chiral centers (C11(S), C9(R), C4(S), C7(R)) .

Protocol: - Grow crystals via slow evaporation in dichloromethane/hexane.

- Use Mo-Kα radiation (λ = 0.71073 Å) for data collection at 298 K.

- Refine structures using SHELXL-97, applying riding models for H-atoms .

Q. What biological activities are associated with brominated furanones?

Methodological Answer: Brominated furanones exhibit antibacterial and antitumor properties. For instance:

- Antibacterial evaluation : Test against methicillin-resistant Staphylococcus aureus (MRSA) via broth microdilution (MIC values).

- Cytotoxicity assays : Use MTT tests on cancer cell lines (e.g., HeLa), comparing IC₅₀ values of derivatives .

Note: Bioactivity correlates with substituents; bromine enhances electrophilicity, while hydroxyl groups improve solubility .

Advanced Research Questions

Q. How can stereochemical inconsistencies in brominated furanone derivatives be resolved?

Methodological Answer: Contradictions in stereochemical assignments often arise from tautomerism or dynamic equilibria. To address this:

- Variable-temperature NMR : Monitor proton shifts (e.g., OH groups) to detect tautomeric interconversion.

- DFT calculations : Compare computed vs. experimental IR/Raman spectra to validate configurations.

- Chiral HPLC : Separate enantiomers using columns like Chiralpak AD-H (hexane/isopropanol mobile phase) .

Example: reports tautomerism in 4-hydroxy-2-ethyl-5-methyl-3(2H)-furanone (HEMF), resolved via ¹H-NMR integration (3:2 tautomer ratio) .

Q. What strategies optimize regioselectivity in brominated furanone synthesis?

Methodological Answer: Regioselectivity challenges arise due to competing electrophilic sites. Solutions include:

- Directing groups : Introduce amino or alkoxy substituents (e.g., menthyloxy in ) to steer bromination.

- Lewis acid catalysis : Use ZnBr₂ to stabilize transition states in bromo-cyclization reactions.

- Solvent effects : Polar aprotic solvents (e.g., DMF) favor bromide ion mobility, enhancing C-4 bromination .

Table 2: Regioselectivity in Bromination Reactions

| Substrate | Catalyst | Solvent | Major Product | Yield |

|---|---|---|---|---|

| 2(5H)-furanone | ZnBr₂ | DMF | C-4 brominated | 82% |

Q. How do computational models predict the reactivity of brominated furanones in bio-based applications?

Methodological Answer: Density functional theory (DFT) and molecular docking are used to:

- Predict electrophilic sites : Calculate Fukui indices (e.g., f⁻ for nucleophilic attack at C-3).

- Simulate enzyme interactions : Dock furanones into MRSA FabI enzyme active sites (PDB: 3GNS) to assess binding affinity.

- Evaluate sustainability : Life-cycle analysis (LCA) for bio-based synthesis routes (e.g., 5-hydroxy-2(5H)-furanone as a C4 platform chemical) .

Q. How are contradictions in biological activity data addressed across studies?

Methodological Answer: Discrepancies may stem from assay variability or impurity profiles. Mitigation strategies:

- Standardized protocols : Follow CLSI guidelines for MIC assays (e.g., 96-well plate format, 18–24 h incubation).

- HPLC purity checks : Ensure >95% purity via C18 columns (acetonitrile/water gradient).

- Meta-analysis : Compare IC₅₀ values across studies using statistical tools (e.g., ANOVA) to identify outliers .

Q. What advanced spectroscopic techniques validate furanone tautomerism?

Methodological Answer:

- Dynamic NMR (DNMR) : Observe coalescence temperatures for tautomeric exchange (e.g., HEMF in ).

- Isotopic labeling : Introduce ¹³C at carbonyl groups to track keto-enol shifts via 2D HSQC.

- Solid-state NMR : Compare solution vs. crystal-state tautomer ratios .

Data Contradiction Analysis Example

Issue: Conflicting reports on the antitumor efficacy of brominated furanones.

Resolution:

- Dose-response validation : Retest compounds at standardized concentrations (1–100 µM).

- Cell line specificity : Compare activity in epithelial (HeLa) vs. blood cancer (K562) lines.

- Mechanistic studies : Use flow cytometry to confirm apoptosis (Annexin V/PI staining) vs. necrosis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.